2-Methyloxazole-5-carbaldehyde: A Technical Guide for Drug Discovery and Development Professionals
2-Methyloxazole-5-carbaldehyde: A Technical Guide for Drug Discovery and Development Professionals
Foreword: The Strategic Value of Heterocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery, heterocyclic compounds stand as a cornerstone of molecular design. Their inherent structural diversity and capacity for specific, high-affinity interactions with biological targets make them privileged scaffolds in the development of novel therapeutics. Among these, the oxazole ring system, a five-membered heterocycle containing both oxygen and nitrogen, has garnered considerable attention. This guide provides an in-depth technical exploration of a particularly valuable derivative, 2-methyloxazole-5-carbaldehyde, tailored for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, synthesis, and reactivity, offering field-proven insights and robust experimental protocols to empower the scientific community in its pursuit of innovative medicines.
Core Chemical and Physical Properties
A comprehensive understanding of a molecule's fundamental properties is paramount for its effective application in synthetic chemistry. 2-Methyloxazole-5-carbaldehyde is a versatile building block, and its key characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₅H₅NO₂ |
| Molecular Weight | 111.10 g/mol |
| CAS Number | 885273-42-7[1][2] |
| Appearance | Off-white to yellow solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) |
Spectroscopic Signature: A Tool for Unambiguous Identification
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following data provides a reference fingerprint for 2-methyloxazole-5-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.8 (s, 1H, CHO), 7.8 (s, 1H, oxazole H4), 2.6 (s, 3H, CH₃).
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¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 178.1 (CHO), 163.2 (C2), 152.5 (C5), 128.3 (C4), 14.2 (CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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IR (KBr, cm⁻¹): Key absorptions include a strong band around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the aldehyde, and bands in the 1500-1600 cm⁻¹ region, characteristic of the C=N and C=C stretching vibrations of the oxazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
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MS (EI): The molecular ion peak (M⁺) is observed at m/z 111.
Synthesis of 2-Methyloxazole-5-carbaldehyde: A Validated Experimental Protocol
The synthesis of 2-methyloxazole-5-carbaldehyde is typically achieved through the oxidation of the corresponding primary alcohol, (2-methyloxazol-5-yl)methanol. The following protocol details a reliable and scalable method using manganese dioxide (MnO₂), a mild and selective oxidizing agent.
Causality in Experimental Design: The choice of MnO₂ is strategic. It is a chemoselective oxidant for allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and the ease of product isolation.
Detailed Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-methyloxazol-5-yl)methanol (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Oxidant: Add activated manganese dioxide (MnO₂) (5.0-10.0 equivalents) to the solution in portions.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂ solid. Wash the celite pad with additional DCM to ensure complete recovery of the product.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-methyloxazole-5-carbaldehyde as a solid.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by the spectroscopic methods detailed in Section 2.
Visualizing the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of 2-methyloxazole-5-carbaldehyde.
Reactivity and Applications in Drug Discovery
The aldehyde functional group in 2-methyloxazole-5-carbaldehyde is a versatile handle for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The oxazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3]
Key Reactions of the Aldehyde Group:
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Reductive Amination: This is a powerful method for forming C-N bonds. The aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This reaction is widely used to introduce diverse side chains and build libraries of compounds for biological screening.
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Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a means to extend the carbon skeleton and introduce unsaturation.
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Aldol Condensation: The aldehyde can react with enolates or other nucleophilic carbon species to form β-hydroxy carbonyl compounds, which are valuable intermediates for further synthetic manipulations.
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Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde provides a straightforward route to secondary alcohols.
Logical Relationship of Reactivity:
Caption: Reactivity profile of 2-methyloxazole-5-carbaldehyde.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.[4][5][6]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4][7][8] Avoid contact with skin and eyes.[4][5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]
Conclusion and Future Outlook
2-Methyloxazole-5-carbaldehyde is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward preparation and the reactivity of its aldehyde functionality provide a robust platform for the generation of molecular diversity in drug discovery programs. The insights and protocols presented in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.
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PubChem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde. Retrieved from [Link]
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Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
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Organic Chemistry Portal. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde. Retrieved from [Link]
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